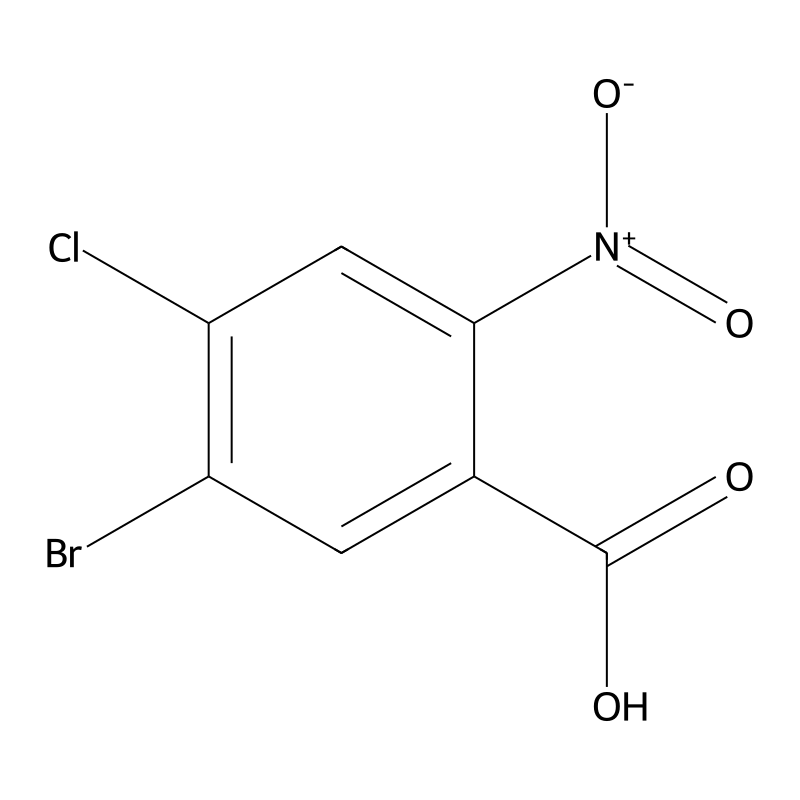5-Bromo-4-chloro-2-nitrobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Manufacturing of Therapeutic SGLT2 Inhibitors
Scientific Field: Pharmaceutical Chemistry
Methods of Application: The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.
Results or Outcomes: The preparation was run successfully on approximately 70kg/batch with the total yield of 24%.
Synthesis of Pharmaceutical Co-Crystals
Scientific Field: Crystallography
Application Summary: 2-Chloro-4-nitrobenzoic acid, which is structurally similar to 5-Bromo-4-chloro-2-nitrobenzoic acid, is used in the formulation of active pharmaceutical ingredients (API).
Methods of Application: The 1:1 co-crystal was made using liquid-assisted grinding and solution crystallization experiments.
Synthesis of Enzyme Substrate
Scientific Field: Biochemistry
Application Summary: 5-Bromo-4-chloro-3-indoxyl choline phosphate, a synthetic enzyme substrate for detecting phosphatidylcholine-specific phospholipase C, is synthesized.
5-Bromo-4-chloro-2-nitrobenzoic acid features a benzene ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a nitro group at the 2-position. This specific arrangement of substituents influences its chemical properties and biological activity. The compound is typically characterized by its solid state and has been reported to have a density of approximately 2.0 g/cm³ .
There is no current information available regarding the specific mechanism of action of 5-bromo-4-chloro-2-nitrobenzoic acid.
- Similar nitroaromatic compounds can be toxic and corrosive. Without specific data, it's prudent to assume 5-bromo-4-chloro-2-nitrobenzoic acid might also possess these hazards.
- Standard laboratory safety protocols for handling organic compounds should be followed when working with this material. This includes wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
- Nitration: Introduction of additional nitro groups under appropriate conditions.
- Hydrolysis: Reaction with water, potentially leading to the formation of different carboxylic acids.
- Esterification: Formation of esters when reacted with alcohols.
- Bromination and Chlorination: Further substitution reactions can occur at the aromatic ring.
These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties .
The synthesis of 5-bromo-4-chloro-2-nitrobenzoic acid involves several steps:
- Nitration: Introduction of the nitro group.
- Hydrolysis: Conversion to the carboxylic acid form.
- Bromination: Substitution at the 5-position.
- Chlorination: Introduction of chlorine at the 4-position.
- Esterification: If desired, to form esters.
- Diazotization: A step that may be included depending on the target derivatives .
These methods highlight its versatility in organic synthesis.
5-Bromo-4-chloro-2-nitrobenzoic acid is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives can serve as active pharmaceutical ingredients (APIs) or as building blocks for more complex organic molecules. Additionally, it has applications in crystallography studies where it may be used to form co-crystals that enhance stability and solubility .
Several compounds share structural similarities with 5-bromo-4-chloro-2-nitrobenzoic acid, which may provide insights into its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | Lacks bromine; used in API formulations |
| 5-Bromo-2-nitrobenzoic acid | C7H5BrN | Lacks chlorine; different reactivity profile |
| 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | Different substitution pattern; varied activity |
| 5-Bromo-3-chloro-2-nitrobenzoic acid | C7H4BrClNO4 | Similar halogen pattern; potential for similar applications |
These compounds illustrate variations in halogen placement and functional group presence, affecting their chemical behavior and potential applications.








